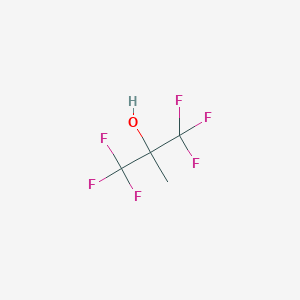

1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol

Beschreibung

The exact mass of the compound 1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,1,3,3,3-hexafluoro-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F6O/c1-2(11,3(5,6)7)4(8,9)10/h11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQDXJYBXPOMIBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883576 | |

| Record name | Hexafluoro-2-methyl-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1515-14-6 | |

| Record name | 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1515-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanol, 1,1,1,3,3,3-hexafluoro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001515146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, 1,1,1,3,3,3-hexafluoro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexafluoro-2-methyl-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,3,3,3-hexafluoro-2-methylpropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Properties, Applications, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol, a fluorinated tertiary alcohol, is a versatile yet specialized chemical compound with unique physicochemical properties that make it a valuable tool in various scientific domains. Its strong hydrogen bond-donating capabilities, coupled with steric hindrance and high electronegativity conferred by the two trifluoromethyl groups, result in low nucleophilicity and a distinct reactivity profile. This technical guide provides an in-depth overview of the core physicochemical properties of 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol, its applications as a specialized solvent and reactant in organic synthesis, and a discussion of relevant experimental protocols. While direct involvement in biological signaling pathways is not extensively documented, this guide will touch upon the broader context of fluorinated alcohols in biochemical studies.

Physicochemical Properties

The unique properties of 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol are central to its utility. A summary of its key physicochemical data is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₄H₄F₆O | [1] |

| Molecular Weight | 182.06 g/mol | [1] |

| CAS Number | 1515-14-6 | [1] |

| Appearance | Liquid | [1] |

| Boiling Point | 60-62 °C | [1] |

| Density | 1.484 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.3 | [1] |

| Flash Point | 113 °C (closed cup) |

Applications in Research and Development

1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol is utilized in several areas of chemical synthesis and materials science.

Reactant in Organic Synthesis

This fluorinated alcohol serves as a precursor for the synthesis of various specialized molecules:

-

Ethyl zinc fluoroalkoxide complexes: It reacts with diethyl zinc to form these complexes.[1]

-

Vanadium-alkylidene complexes: It is used in the synthesis of these complexes in the presence of hexane.[1]

-

1,1,1,3,3,3-Hexafluoro-2-methyl-2-propylperchlorate: This compound can be synthesized using sodium hydride and dichlorine heptoxide in carbon tetrachloride with 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol as a reactant.[1]

Specialized Solvent

While less common than its close relative, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol can be employed as a solvent in specific applications. For instance, it has been used in the preparation of cyclodextrin-assembled materials.[1] The unique solvent properties of fluorinated alcohols, such as their ability to dissolve polymers and peptides while promoting specific secondary structures, are of significant interest in materials science and biochemistry.[2][3]

Experimental Protocols and Methodologies

Detailed experimental protocols involving 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol are not abundantly available in the public domain. However, protocols for the closely related and more widely used 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) can provide valuable insights into handling and reaction conditions for fluorinated alcohols.

General Workflow for Use as a Solvent in Synthesis

The following diagram illustrates a general workflow for utilizing a fluorinated alcohol like 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol as a solvent in a chemical reaction.

References

- 1. 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol 97 1515-14-6 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as a novel and effective solvent to facilely prepare cyclodextrin-assembled materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Synthesis of Hexafluoro-tert-butyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of hexafluoro-tert-butyl alcohol, formally known as 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-ol or nonafluoro-tert-butyl alcohol. This highly fluorinated tertiary alcohol is a valuable building block in medicinal chemistry and materials science due to its unique physicochemical properties, including high acidity and thermal stability. This document details the primary synthetic routes, complete with experimental protocols and characterization data, to serve as a practical resource for laboratory synthesis.

Physicochemical Properties and Safety Information

Hexafluoro-tert-butyl alcohol is a colorless liquid with a boiling point of approximately 45°C.[1] It is characterized by its high acidity for an alcohol, with a pKa of 5.4, a direct consequence of the strong electron-withdrawing effects of the three trifluoromethyl groups.[2] Due to its corrosive nature, appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound.

| Property | Value | Reference |

| CAS Number | 2378-02-1 | [2] |

| Molecular Formula | C4HF9O | [2] |

| Molecular Weight | 236.04 g/mol | [2] |

| Boiling Point | 45 °C | [1] |

| Density | 1.693 g/mL at 25 °C | [1] |

| pKa | 5.4 | [2] |

Primary Synthesis Route: From Hexafluoroacetone and Trichloromethyllithium

The most established method for the synthesis of hexafluoro-tert-butyl alcohol was first reported by Filler and Schure in 1967. This two-step process involves the nucleophilic addition of trichloromethyllithium to hexafluoroacetone, followed by a halogen exchange reaction.[2][3]

Reaction Pathway

Caption: Synthesis of hexafluoro-tert-butyl alcohol via the trichloromethyllithium route.

Experimental Protocol

Step 1: Synthesis of 1,1,1-trichloro-2,2,2-trifluoro-3,3,3-trifluoromethylethan-2-ol (Intermediate)

-

A solution of trichloromethyllithium is prepared in situ at low temperature (typically -78 °C) in a dry ether solvent by the reaction of n-butyllithium with chloroform.

-

Hexafluoroacetone is then slowly added to the freshly prepared trichloromethyllithium solution.

-

The reaction mixture is stirred at low temperature for a specified period to allow for the complete formation of the lithium salt of the trichloromethyl adduct.

-

The reaction is quenched with an aqueous acid solution, and the organic layer is separated.

-

The crude intermediate is purified by distillation.

Step 2: Halogen Exchange to Yield Hexafluoro-tert-butyl Alcohol

-

The purified trichloromethyl adduct from Step 1 is reacted with a fluorinating agent, typically antimony pentafluoride.

-

The reaction is generally carried out in a suitable solvent under anhydrous conditions.

-

The reaction mixture is heated to drive the halogen exchange process to completion.

-

The volatile hexafluoro-tert-butyl alcohol is then isolated from the reaction mixture by distillation.

-

Further purification can be achieved by fractional distillation.

| Parameter | Value |

| Yield (Overall) | Moderate to Good |

| Reaction Temperature (Step 1) | -78 °C |

| Reaction Temperature (Step 2) | Varies (requires heating) |

| Purification Method | Distillation |

Alternative Synthesis Route: From Hexafluoroacetone and (Trifluoromethyl)trimethylsilane

An alternative approach to hexafluoro-tert-butyl alcohol involves the nucleophilic trifluoromethylation of hexafluoroacetone using (trifluoromethyl)trimethylsilane, also known as the Ruppert-Prakash reagent. This reaction is typically initiated by a fluoride source.[4]

Reaction Pathway

Caption: Synthesis of hexafluoro-tert-butyl alcohol using the Ruppert-Prakash reagent.

Experimental Protocol

-

Hexafluoroacetone and (trifluoromethyl)trimethylsilane are dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF).

-

The solution is cooled to a low temperature (e.g., 0 °C or -78 °C).

-

A catalytic amount of a fluoride initiator, such as tetrabutylammonium fluoride (TBAF), is added to the mixture.

-

The reaction is stirred at low temperature and monitored for completion by techniques such as ¹⁹F NMR.

-

Upon completion, the reaction is quenched with water or an acidic aqueous solution.

-

The product is extracted with an organic solvent.

-

The combined organic layers are dried and the solvent is removed.

-

The crude product is purified by distillation.

| Parameter | Value |

| Yield | Good to Excellent |

| Reaction Temperature | 0 °C to -78 °C |

| Initiator | Catalytic Fluoride Source (e.g., TBAF) |

| Purification Method | Distillation |

Characterization of Hexafluoro-tert-butyl Alcohol

The successful synthesis of hexafluoro-tert-butyl alcohol can be confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the hydroxyl proton. The chemical shift of this peak can vary depending on the solvent and concentration.[5][6]

-

¹⁹F NMR: The fluorine NMR spectrum is characterized by a sharp singlet, as all nine fluorine atoms in the three trifluoromethyl groups are chemically equivalent.[5][7]

Infrared (IR) Spectroscopy

The IR spectrum of hexafluoro-tert-butyl alcohol will exhibit characteristic absorption bands:

-

A broad O-H stretching band in the region of 3600-3200 cm⁻¹.

-

Strong C-F stretching bands, typically in the 1300-1100 cm⁻¹ region.

Conclusion

This technical guide has outlined two robust synthetic routes to hexafluoro-tert-butyl alcohol, a key intermediate for the development of novel pharmaceuticals and advanced materials. The classical method reported by Filler and Schure provides a foundational approach, while the use of the Ruppert-Prakash reagent offers a more modern and often higher-yielding alternative. The provided experimental outlines and characterization data serve as a valuable resource for the successful synthesis and verification of this important fluorinated compound. Researchers should consult the primary literature for highly detailed procedural information and safety precautions.

References

- 1. Nonafluoro-tert-butyl alcohol 99 2378-02-1 [sigmaaldrich.com]

- 2. Nonafluoro-tert-butyl alcohol - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Perfluoro-tert-butyl alcohol | C4HF9O | CID 16924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PERFLUORO-TERT-BUTANOL(2378-02-1) 1H NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

Chemical Identification and Physical Properties

An In-depth Technical Guide to the Safety Data for CAS Number 1515-14-6 (1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for CAS number 1515-14-6, chemically identified as 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol. The information is compiled from various Safety Data Sheets (SDS) and technical sources to ensure a thorough understanding of its hazard profile.

1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol is a colorless liquid utilized in laboratory settings for chemical synthesis.[1][2] It is also used in the preparation of volatile sodium yttrium and zirconium fluoroalkoxides.[3][4]

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C4H4F6O | [2][5][6][7] |

| Molecular Weight | 182.06 - 182.07 g/mol | [2][5][6] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 60 - 62 °C (140 - 144 °F) | [7] |

| Flash Point | 113 °C (235 °F) - closed cup | [7] |

| Density | 1.484 g/mL at 25 °C | [3] |

| Solubility | Slightly soluble in water. | [3] |

Hazard Identification and Classification

This substance is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin.[1] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation.[1] |

Hazard Pictogram:

-

GHS07 (Exclamation Mark)[8]

Toxicological Data

The toxicological properties of this chemical have not been thoroughly investigated.[1][7] The available quantitative data is summarized below.

Table 3: Acute Toxicity Data

| Exposure Route | Species | Value | Remarks | Source(s) |

| Oral | - | No data available | - | [1] |

| Dermal | - | LD50: 1,100 mg/kg | - | [1] |

| Inhalation | - | LC50: 11 mg/l (4 h, vapor) | Acute toxicity estimate | [1] |

Summary of Other Toxicological Endpoints:

-

Skin Corrosion/Irritation: Causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

-

Respiratory or Skin Sensitization: No data available.[1]

-

Germ Cell Mutagenicity: No data available.[1]

-

Carcinogenicity: Not identified as a carcinogen by IARC, NTP, or OSHA.[1][7]

-

Reproductive Toxicity: No data available.[1]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][7]

-

Specific Target Organ Toxicity (Repeated Exposure): No data available.[1]

-

Aspiration Hazard: No data available.[1]

Experimental Protocols

Detailed experimental protocols for the cited toxicity studies are not available in the provided SDSs. However, the values are likely derived from studies following standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Dermal Toxicity (Likely OECD Test Guideline 402)

This test provides information on health hazards likely to arise from a short-term dermal exposure to a substance. A stepwise procedure is used where the substance is applied to the skin of a small number of animals at a specific dose. Observations for effects and mortality are made over 14 days. Based on the mortality and/or moribund status of the animals, further steps with higher or lower doses may be necessary.

Acute Inhalation Toxicity (Likely OECD Test Guideline 403)

This guideline is used to assess the health hazards from short-term exposure to an airborne substance. Animals are exposed to the substance at a given concentration for a defined period (typically 4 hours). The study includes measurements of exposure concentration, and observations for toxic effects and mortality during and after exposure for at least 14 days. This allows for the calculation of an LC50 value.

Handling, Storage, and Emergency Procedures

Proper handling and storage are crucial to minimize exposure and risk.

Safe Handling Workflow

Caption: Workflow for safe handling of CAS 1515-14-6.

Storage Conditions

Caption: Recommended storage conditions.

First Aid Measures

Caption: First aid procedures for exposure.

Firefighting Measures and Accidental Release

-

Suitable Extinguishing Media: Water, foam, carbon dioxide (CO2), dry powder.[1]

-

Specific Hazards: Combustible. Vapors are heavier than air. Forms explosive mixtures with air on intense heating. Hazardous combustion products include carbon oxides and hydrogen fluoride.[1]

-

Firefighting Advice: Wear self-contained breathing apparatus.[1]

-

Accidental Release: Evacuate the area. Ensure adequate ventilation. Avoid substance contact. Do not let the product enter drains. Collect with liquid-absorbent material and dispose of properly.[1]

Ecological Information

There is no data available on the ecotoxicity, persistence and degradability, bioaccumulative potential, or mobility in soil for this substance.[1]

Disposal Considerations

Dispose of waste material in accordance with national and local regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself.[1]

This guide is intended for informational purposes and should not replace a thorough review of the complete Safety Data Sheet and adherence to established laboratory safety protocols.

References

- 1. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 2. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]

- 3. Acute dermal toxicity-402 | PPTX [slideshare.net]

- 4. 1,1,1,3,3,3-HEXAFLUORO-2-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Acute Dermal Toxicity OECD 402 - Toxicology IND Services [toxicology-ind.com]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

An In-depth Technical Guide on 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol

This guide provides essential physicochemical data for 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol, a fluorinated alcohol utilized in various scientific and industrial applications. The information is tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental molecular attributes of 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol are summarized below. These data points are critical for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value |

| Molecular Formula | C₄H₄F₆O[1] |

| Linear Formula | CH₃C(CF₃)₂OH[2] |

| Molecular Weight | 182.06 g/mol [1][2] |

| CAS Number | 1515-14-6[1][2][3] |

Logical Relationship of Chemical Identifiers

The following diagram illustrates the relationship between the compound's name, its chemical formula, and its molecular weight. This visualization provides a clear and logical connection between these key identifiers.

References

The Unconventional Toolkit: A Technical Guide to the Solvent Properties of Fluorinated Alcohols for Researchers and Drug Development Professionals

An in-depth exploration into the unique solvent characteristics of fluorinated alcohols, this guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of their application, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Fluorinated alcohols, particularly 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have emerged as a distinctive class of solvents with a unique combination of properties that make them invaluable in a range of scientific disciplines. Their ability to solubilize a wide array of molecules, including those intractable in common organic solvents, coupled with their influence on molecular conformation and reaction pathways, has positioned them as powerful tools in organic synthesis, peptide and protein chemistry, and pharmaceutical development. This technical guide delves into the core solvent properties of these remarkable compounds, offering a practical resource for their effective utilization in the laboratory.

Core Solvent Properties: A Quantitative Comparison

The distinct behavior of fluorinated alcohols stems from the strong electron-withdrawing effects of the fluorine atoms, which profoundly influence their acidity, hydrogen-bonding capabilities, and polarity. The following tables summarize the key quantitative properties of TFE and HFIP, providing a clear basis for comparison.

Table 1: Physical Properties of 2,2,2-Trifluoroethanol (TFE) and 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

| Property | 2,2,2-Trifluoroethanol (TFE) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) |

| Molecular Formula | C₂H₃F₃O[1] | C₃H₂F₆O[2] |

| Molar Mass ( g/mol ) | 100.04[1] | 168.04[2] |

| Appearance | Colorless liquid[1] | Colorless liquid[3] |

| Boiling Point (°C) | 74.0[1] | 59[2] |

| Melting Point (°C) | -43.5[1] | -4[2] |

| Density (g/mL at 25°C) | 1.373[4] | 1.596[2][5] |

| Viscosity (cP at 20°C) | 1.77 | 1.65[3] |

| Refractive Index (n20/D) | 1.291[6] | 1.275[5] |

Table 2: Chemical and Solvent Properties of TFE and HFIP

| Property | 2,2,2-Trifluoroethanol (TFE) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) |

| pKa | 12.4 | 9.3[3] |

| Dielectric Constant | 8.55[6] | 16.7[3] |

| Dipole Moment (D) | 2.52[6] | 2.05 |

| Solubility in Water | Miscible[1] | Miscible[3] |

The Power of Hydrogen Bonding and Low Nucleophilicity

A defining characteristic of fluorinated alcohols is their potent ability to act as hydrogen bond donors while being poor hydrogen bond acceptors. This duality is central to their solvent behavior. The electron-withdrawing fluorine atoms increase the acidity of the hydroxyl proton, making it a strong hydrogen bond donor. This allows fluorinated alcohols to effectively solvate and stabilize anions and hydrogen bond acceptors like amides and ethers.

Simultaneously, the bulky, electron-rich fluorine atoms shield the oxygen atom, diminishing its ability to act as a hydrogen bond acceptor and reducing its nucleophilicity. This low nucleophilicity is a significant advantage in many chemical reactions, as the solvent is less likely to participate in unwanted side reactions.

Caption: Hydrogen bonding characteristic of fluorinated alcohols.

Applications in Drug Discovery and Development

The unique properties of fluorinated alcohols make them highly valuable in various stages of the drug discovery and development pipeline.

Peptide and Protein Chemistry

Fluorinated alcohols are widely used to solubilize and study the conformation of peptides and proteins. Their ability to disrupt hydrophobic interactions and promote the formation of secondary structures, such as alpha-helices, makes them essential tools for studying protein folding, misfolding, and aggregation phenomena relevant to diseases like Alzheimer's. HFIP, in particular, is highly effective at dissolving aggregated peptides, such as amyloid-beta.

Organic Synthesis

In organic synthesis, fluorinated alcohols serve as more than just inert solvents. Their high ionizing power and ability to stabilize cationic intermediates can accelerate reaction rates and influence reaction pathways. They are particularly effective in promoting reactions that proceed through carbocationic intermediates, such as Friedel-Crafts alkylations and glycosylations. Their low nucleophilicity also prevents unwanted solvent addition to reactive intermediates.

Caption: Stabilization of reaction intermediates by HFIP.

Experimental Protocols

The following section provides detailed methodologies for key experiments utilizing fluorinated alcohols.

Protocol for Solubilization of Amyloid-Beta (Aβ) Peptides using HFIP

This protocol is designed to monomerize and solubilize aggregated Aβ peptides for in vitro studies.

Materials:

-

Lyophilized Aβ peptide

-

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), anhydrous

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Deionized water

-

Nitrogen or argon gas source

-

Vortex mixer

-

Microcentrifuge tubes

Procedure:

-

Initial Solubilization in HFIP:

-

Weigh out the desired amount of lyophilized Aβ peptide into a microcentrifuge tube.

-

Add anhydrous HFIP to the peptide to achieve a concentration of 1 mg/mL.

-

Vortex the solution for 1-2 minutes until the peptide is fully dissolved. Visually inspect for any remaining solid particles.

-

-

Removal of HFIP:

-

Evaporate the HFIP using a gentle stream of nitrogen or argon gas in a fume hood.

-

Continue the evaporation until a thin, clear peptide film is formed at the bottom of the tube.

-

-

Secondary Solubilization in DMSO:

-

To the peptide film, add anhydrous DMSO to the desired stock concentration.

-

Vortex the solution for 1-2 minutes to ensure complete dissolution of the peptide film.

-

-

Preparation of Working Solution:

-

The DMSO stock solution can be diluted with an appropriate aqueous buffer (e.g., PBS or Tris buffer) to the final working concentration for your experiment. Perform serial dilutions as needed.

-

Protocol for In-Solution Protein Digestion using TFE

This protocol utilizes TFE as a denaturant to improve the efficiency of enzymatic digestion of proteins for mass spectrometry analysis.

Materials:

-

Protein sample (0.5 mg)

-

100 mM Ammonium bicarbonate solution

-

2,2,2-Trifluoroethanol (TFE)

-

200 mM Dithiothreitol (DTT) solution

-

200 mM Iodoacetamide (IAA) solution

-

Sequencing grade trypsin

-

Formic acid or Trifluoroacetic acid (TFA)

-

Heating block

-

Vortex mixer

Procedure:

-

Denaturation and Reduction:

-

To 0.5 mg of the protein sample in a microcentrifuge tube, add 25 µL of 100 mM ammonium bicarbonate and 25 µL of TFE.

-

Add 2.5 µL of 200 mM DTT.

-

Vortex to mix and heat at 60°C for 1 hour to denature and reduce the protein.

-

-

Alkylation:

-

Cool the sample to room temperature.

-

Add 10 µL of 200 mM IAA and vortex briefly.

-

Incubate in the dark at room temperature for 1 hour.

-

-

Quenching:

-

Add 2.5 µL of 200 mM DTT to quench the excess IAA and incubate in the dark for 1 hour.

-

-

Dilution and Digestion:

-

Add 300 µL of water and 100 µL of 100 mM ammonium bicarbonate to dilute the TFE concentration to below 5%.

-

Add trypsin at a 1:20 to 1:50 enzyme-to-substrate ratio.

-

Vortex briefly and incubate overnight at 37°C.

-

-

Stopping the Reaction:

-

Add 2 µL of neat formic acid or TFA to lower the pH and stop the trypsin activity.

-

The digest is now ready for analysis by mass spectrometry.

-

Protocol for Cleavage of Peptides from 2-Chlorotrityl Chloride Resin using HFIP

This protocol describes the cleavage of a side-chain protected peptide from an acid-labile resin using a mild HFIP-based cocktail.

Materials:

-

Peptide-bound 2-chlorotrityl chloride resin

-

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

-

Dichloromethane (DCM)

-

Poly-prep chromatography column

-

Rotary evaporator

Procedure:

-

Preparation of Cleavage Cocktail:

-

Prepare a 20% (v/v) solution of HFIP in DCM. For example, add 4 mL of HFIP to 16 mL of DCM. This should be prepared fresh.

-

-

Resin Treatment:

-

Place the peptide-bound resin in a poly-prep column.

-

Add approximately half of the cleavage cocktail to the resin.

-

Allow the resin to be in contact with the solution for 15-30 minutes, collecting the filtrate.

-

-

Washing and Collection:

-

Add the remaining cleavage cocktail to the resin and collect the filtrate.

-

Combine all the filtrates containing the cleaved peptide.

-

-

Solvent Removal:

-

Evaporate the HFIP and DCM from the combined filtrate using a rotary evaporator.

-

The resulting residue is the crude, side-chain protected peptide.

-

References

- 1. 1,1,1,3,3,3-Hexafluoro-2-propanol HFIP [mantsen.com]

- 2. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]

- 3. 1,1,1,3,3,3-Hexafluoro-2-propanol = 99 920-66-1 [sigmaaldrich.com]

- 4. chemodex.com [chemodex.com]

- 5. 1,1,1,3,3,3-Hexafluoro-2-propanol | 920-66-1 [chemicalbook.com]

- 6. 1,1,1,3,3,3-hexafluoro-2-propanol [stenutz.eu]

The Pivotal Role of Hexafluoroisopropanol (HFIP) in Modern Catalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hexafluoroisopropanol (HFIP), a unique fluorinated alcohol, has emerged as a powerful and versatile solvent and additive in a wide array of catalytic transformations. Its distinct physicochemical properties, including strong hydrogen-bonding ability, high ionizing power, and low nucleophilicity, enable it to play a multifaceted role in reaction mechanisms, often leading to enhanced reactivity, selectivity, and efficiency. This technical guide provides an in-depth exploration of the mechanism of action of HFIP in catalysis, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

Core Mechanisms of Action

The catalytic prowess of HFIP stems from a combination of synergistic effects that influence the reaction environment and the stability of reactive intermediates.

1. Hydrogen Bond Donor and Network Formation: HFIP is an exceptionally strong hydrogen bond donor. This property allows it to form intricate hydrogen-bonding networks with substrates, reagents, and catalysts.[1][2][3] This interaction can activate substrates towards nucleophilic attack, enhance the electrophilicity of reagents, and modulate the properties of catalysts.[1][2][3] DFT calculations have revealed that HFIP aggregates, particularly trimers, can significantly favor certain reaction pathways.

2. Stabilization of Cationic Intermediates: Due to its high polarity and low nucleophilicity, HFIP is highly effective at stabilizing cationic intermediates, such as carbocations and oxonium ions.[1][4] This stabilization prolongs the lifetime of these reactive species, allowing for subsequent transformations that might otherwise be unfavorable. Spectroscopic evidence, including NMR studies, has been employed to observe and characterize these stabilized carbocations in HFIP.

3. Cooperation with Lewis and Brønsted Acids: HFIP can act in concert with traditional Lewis and Brønsted acids to enhance their catalytic activity.[1][4] This cooperative effect, often described as Lewis- or Brønsted acid-assisted Brønsted acid catalysis, involves HFIP hydrogen-bond clusters augmenting the acidity of the primary catalyst.[1]

Applications in Key Catalytic Reactions

The unique properties of HFIP have been harnessed in a variety of important catalytic reactions, leading to significant improvements in outcomes.

Friedel-Crafts Reactions

HFIP has proven to be a highly effective medium for promoting both intramolecular and intermolecular Friedel-Crafts reactions, often obviating the need for strong Lewis or Brønsted acid catalysts.[5]

Mechanism of Action: In Friedel-Crafts alkylations and acylations, HFIP's primary role is to activate the electrophile through hydrogen bonding, increasing its reactivity towards the aromatic nucleophile.[5] Concurrently, it stabilizes the resulting carbocationic intermediate (arenium ion), facilitating the reaction progress.[5]

Quantitative Data: HFIP in Friedel-Crafts Alkylation

| Entry | Solvent | Catalyst | Yield (%) | Reference |

| 1 | HFIP | None | 96 | [5] |

| 2 | CH2Cl2 | None | <5 | [5] |

| 3 | Toluene | None | <5 | [5] |

| 4 | CH3CN | None | <5 | [5] |

Experimental Protocol: HFIP-Promoted Friedel-Crafts Alkylation of Indole with β-Nitroalkene

To a stirred solution of indole (1.2 mmol) in HFIP (2.0 mL) is added β-nitrostyrene (1.0 mmol) at room temperature. The reaction mixture is stirred for the time indicated by TLC analysis. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.[5]

Logical Relationship: Role of HFIP in Friedel-Crafts Alkylation

Caption: HFIP activates the electrophile and stabilizes the carbocation.

Gold-Catalyzed Cycloisomerizations

In gold catalysis, HFIP has been shown to act as a dual-functional agent, serving as both the solvent and a co-catalyst, often eliminating the need for traditional silver-based activators.[6][7]

Mechanism of Action: HFIP activates dormant [AuCl(L)] complexes through hydrogen bonding to the chloride ligand.[6][7] This interaction polarizes the Au-Cl bond, increasing the electrophilicity of the gold center and initiating the catalytic cycle for reactions such as the cycloisomerization of enynes.

Quantitative Data: Solvent Effects in Gold-Catalyzed Cycloisomerization

| Entry | Solvent | Additive | Conversion (%) | Reference |

| 1 | HFIP | None | >99 | [6] |

| 2 | TFE | None | 50 | [6] |

| 3 | CH2Cl2 | None | <5 | [6] |

| 4 | Toluene | AgSbF6 | >99 | [6] |

Experimental Protocol: Gold-Catalyzed Cycloisomerization of 1,6-Enyne in HFIP

To a solution of the 1,6-enyne (0.2 mmol) in HFIP (1.0 mL) is added the gold catalyst [IPrAuCl] (1 mol%). The reaction mixture is stirred at room temperature until complete consumption of the starting material is observed by TLC or GC-MS analysis. The solvent is then evaporated, and the residue is purified by flash chromatography on silica gel.[6]

Experimental Workflow: Gold-Catalyzed Cycloisomerization in HFIP

Caption: A typical experimental workflow for this catalytic reaction.

Glycosylation Reactions

HFIP has been successfully employed to promote stereoselective glycosylation reactions, a cornerstone in carbohydrate chemistry.[8][9][10]

Mechanism of Action: In sulfenylative O-glycosylation of glycals, HFIP is proposed to activate the sulfenylating reagent through the formation of hydrogen-bonded aggregates.[8] This activated species then reacts with the glycal to form a key thiiranium ion intermediate, which is susceptible to stereoselective attack by the glycosyl acceptor.[8] The high stereoselectivity is attributed to the organized transition state assembly involving HFIP molecules.

Quantitative Data: Stereoselectivity in HFIP-Promoted Glycosylation

| Substrate | Solvent | β:α Ratio | Yield (%) | Reference |

| Tri-O-acetyl-D-glucal | HFIP | >20:1 | 85 | [8] |

| Tri-O-acetyl-D-glucal | CH2Cl2 | 1:1 | 20 | [8] |

| Tri-O-acetyl-D-galactal | HFIP | >20:1 | 92 | [8] |

Experimental Protocol: HFIP-Promoted Stereoselective Sulfenylative O-Glycosylation

To a solution of the glycal (0.2 mmol) and the glycosyl acceptor (0.4 mmol) in HFIP (2.0 mL) at 0 °C is added N-phenylthiosuccinimide (0.24 mmol). The reaction mixture is stirred at this temperature for 1-2 hours. After completion, the reaction is quenched with saturated aqueous NaHCO3 and extracted with ethyl acetate. The combined organic layers are dried over Na2SO4, filtered, and concentrated. The residue is purified by column chromatography.[8]

Signaling Pathway: Proposed Mechanism of HFIP-Promoted Glycosylation

Caption: HFIP trimers activate the sulfenylating reagent.

Conclusion

Hexafluoroisopropanol has cemented its position as a uniquely enabling solvent and additive in modern catalysis. Its ability to forge strong hydrogen bonds, stabilize highly reactive cationic intermediates, and work in synergy with other catalysts provides a powerful toolkit for chemists to tackle challenging transformations. The examples provided in this guide for Friedel-Crafts reactions, gold-catalyzed cycloisomerizations, and glycosylations underscore the profound impact of HFIP on reaction efficiency and selectivity. A thorough understanding of its mechanism of action will undoubtedly continue to inspire the development of novel and improved catalytic methodologies across the chemical sciences, with significant implications for academic research and the pharmaceutical and materials industries.

References

- 1. Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Stereoselective Sulfenylative N-Glycosylation of Glycals Enabled by Hexafluoroisopropanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stereoselective Sulfenylative N ‐Glycosylation of Glycals Enabled by Hexafluoroisopropanol | CoLab [colab.ws]

The Solubility of Polymers in 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol (HFMIP), also known as hexafluoro-tert-butanol, is a fluorinated alcohol with unique solvent properties. Its structure, featuring two trifluoromethyl groups and a tertiary alcohol, imparts a high degree of polarity and hydrogen bonding capability, making it a subject of interest for dissolving polymers that are intractable in common organic solvents. This technical guide provides a comprehensive overview of the available knowledge on the solubility of polymers in HFMIP and its close structural analog, 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), which is more extensively studied. Due to the limited availability of specific quantitative data for HFMIP, information on HFIP is utilized as a comparative reference to infer potential solubility characteristics.

This guide is intended for researchers, scientists, and professionals in drug development who require a deeper understanding of polymer solubility in fluorinated solvents for applications such as polymer characterization, drug delivery system formulation, and material processing.

Physicochemical Properties of HFMIP

A clear understanding of the solvent's properties is crucial for predicting its interaction with polymers. The key physicochemical properties of 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol are summarized in the table below.

| Property | Value |

| Synonyms | 1,1,1,3,3,3-Hexafluoro-2-hydroxy-2-methylpropane, Hexafluoro-tert-butanol, Hexafluoro-tert-butyl alcohol[1] |

| CAS Number | 1515-14-6[1] |

| Molecular Formula | C₄H₄F₆O[1] |

| Molecular Weight | 182.06 g/mol [1] |

| Appearance | Colorless liquid[1] |

| Density | 1.484 g/mL at 25 °C[1] |

| Boiling Point | 60-62 °C[1] |

| Refractive Index | n20/D 1.3[1] |

Polymer Solubility in Fluorinated Alcohols

| Polymer Class | Polymer Examples | Solubility in HFIP |

| Polyamides | Nylon | Soluble[2][3][4] |

| Polyacrylonitriles | PAN | Soluble[2] |

| Polyacetals | - | Soluble[2] |

| Polyesters | Polyglycolide, Poly(ethylene 2,6-naphthalate) (PEN) | Soluble[2][3] |

| Polyketones | - | Soluble[2] |

| Poly(methyl methacrylate) | PMMA | Generally insoluble in alcohols, but solubility can be affected by co-solvents.[5][6] |

| Polystyrene | PS | Generally insoluble in alcohols.[7][8] |

| Poly(lactic acid) | PLA | Insoluble in alcohols.[9][10] |

| Polypropylene | PP | Insoluble; HFIP may extract low-molecular-weight additives.[11] |

| Cyclodextrins | α-, β-, γ-CD | High solubility has been reported.[12][13] |

Experimental Protocols for Determining Polymer Solubility

A standardized and rigorous experimental protocol is essential for obtaining reliable and reproducible polymer solubility data. The following section outlines a general methodology for determining the solubility of a polymer in HFMIP, based on established laboratory practices.

Gravimetric Method

This is a straightforward and widely used method for determining the saturation solubility of a polymer.

Materials:

-

Polymer of interest (dried to a constant weight)

-

1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol (HFMIP)

-

Analytical balance

-

Vials with tight-fitting caps

-

Shaker or magnetic stirrer

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or vacuum oven

Procedure:

-

Prepare a series of vials, each containing a known volume of HFMIP.

-

Add an excess amount of the dried polymer to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or on a magnetic stirrer in a temperature-controlled environment. Agitate the mixtures for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.[14]

-

After equilibration, allow the undissolved polymer to settle.

-

Carefully extract a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any undissolved particles.

-

Weigh an empty, dry evaporating dish.

-

Dispense the filtered supernatant into the weighed evaporating dish.

-

Remove the solvent by evaporation in a fume hood or under reduced pressure in a vacuum oven at a temperature below the polymer's degradation point.

-

Once the solvent is completely evaporated and the polymer is dry, weigh the evaporating dish containing the polymer residue.

-

The solubility is calculated as the mass of the dissolved polymer per volume of solvent (e.g., in g/L or mg/mL).

Visual Estimation Method

For a qualitative or semi-quantitative assessment, a visual estimation method can be employed.

Procedure:

-

To a known volume of HFMIP (e.g., 2 mL), add a prescribed amount of the polymer.

-

Stir the mixture for a set period (e.g., 1 hour).

-

Visually inspect the solution for any undissolved polymer.

-

If the polymer has completely dissolved, add another increment of the polymer and repeat the process until saturation is reached (i.e., undissolved polymer remains).

-

The solubility is estimated as the total amount of polymer that dissolved in the given volume of solvent.

Visualization of Experimental Workflow and Logic

The following diagrams, created using the DOT language, illustrate the experimental workflow for determining polymer solubility and the logical considerations for solvent selection.

Conclusion

1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol represents a potentially powerful solvent for a variety of polymers, particularly those with polar functional groups. While direct quantitative solubility data for HFMIP remains limited, the extensive information available for its structural analog, HFIP, provides a strong basis for predicting its behavior. The experimental protocols outlined in this guide offer a systematic approach for researchers to determine the solubility of their specific polymers of interest in HFMIP. Further research is warranted to generate a comprehensive database of quantitative polymer solubility in this unique fluorinated solvent, which will undoubtedly benefit various fields, including pharmaceuticals, materials science, and chemical engineering.

References

- 1. 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol 97 1515-14-6 [sigmaaldrich.com]

- 2. 1,1,1,3,3,3-Hexafluoro-2-propanol: Application, synthesis, toxicity and environmental hazard_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Poly(methyl methacrylate) | 9011-14-7 [chemicalbook.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. bangslabs.com [bangslabs.com]

- 8. bangslabs.com [bangslabs.com]

- 9. kinampark.com [kinampark.com]

- 10. A Perspective on Polylactic Acid-Based Polymers Use for Nanoparticles Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. apps.dtic.mil [apps.dtic.mil]

A Technical Guide to the Spectroscopic Properties of Hexafluoro-tert-Butanol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction:

This technical guide provides a comprehensive overview of the key spectroscopic properties of 1,1,1,3,3,3-hexafluoro-2-methyl-2-propanol, commonly referred to as hexafluoro-tert-butanol. This fluorinated tertiary alcohol is of interest in various chemical and pharmaceutical applications due to the unique electronic properties conferred by the trifluoromethyl groups. This document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics, providing predicted data, detailed experimental protocols, and a visual representation of its structure-spectra correlations.

While experimental spectral data for 1,1,1,3,3,3-hexafluoro-2-methyl-2-propanol is not widely available in public databases, the information presented herein is based on established principles of spectroscopy and computational prediction tools, offering a reliable reference for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For 1,1,1,3,3,3-hexafluoro-2-methyl-2-propanol, ¹H, ¹³C, and ¹⁹F NMR are particularly informative. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for each type of nucleus.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two singlets, corresponding to the hydroxyl and methyl protons. The hydroxyl proton's chemical shift can be variable and concentration-dependent, and the peak may be broad.

Table 1: Predicted ¹H NMR Data for Hexafluoro-tert-Butanol

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.5 - 3.5 | Singlet (broad) | 1H | -OH |

| ~ 1.8 | Singlet | 3H | -CH₃ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to display three distinct signals. The trifluoromethyl carbons will appear as a quartet due to coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Data for Hexafluoro-tert-Butanol

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 123 | Quartet | 2 x -CF₃ |

| ~ 70 | Septet | -C(OH)- |

| ~ 20 | Singlet | -CH₃ |

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to show a single signal for the six equivalent fluorine atoms of the two trifluoromethyl groups.

Table 3: Predicted ¹⁹F NMR Data for Hexafluoro-tert-Butanol

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -75 | Singlet | 2 x -CF₃ |

Infrared (IR) Spectroscopy

The IR spectrum of hexafluoro-tert-butanol will exhibit characteristic absorption bands corresponding to its functional groups. The presence of the hydroxyl group will result in a strong, broad absorption band, while the C-F bonds will show strong absorptions in the fingerprint region.

Table 4: Predicted IR Absorption Data for Hexafluoro-tert-Butanol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretch |

| 2980 - 2850 | Medium | C-H stretch (from -CH₃) |

| 1300 - 1100 | Strong | C-F stretch |

| 1200 - 1100 | Strong | C-O stretch (tertiary alcohol) |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of fluorinated alcohols like hexafluoro-tert-butanol.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 1,1,1,3,3,3-hexafluoro-2-methyl-2-propanol for ¹H and ¹⁹F NMR, and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

The final solution height in the tube should be approximately 4-5 cm.

-

-

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is recommended.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

Tuning: Tune the probe for the desired nucleus (¹H, ¹³C, or ¹⁹F).

-

¹H NMR Acquisition Parameters:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 128-1024 (or more, depending on concentration)

-

-

¹⁹F NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled (optional, for simplicity)

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra internally to the residual solvent peak (for ¹H and ¹³C) or an external standard like CFCl₃ (for ¹⁹F).

-

IR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the clean, empty crystal.

-

Place a small drop of neat 1,1,1,3,3,3-hexafluoro-2-methyl-2-propanol directly onto the center of the ATR crystal.

-

If the sample is volatile, a cover can be placed over the sample area.

-

-

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Data Collection: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Processing: Perform baseline correction and peak picking to identify the key absorption bands.

-

Visualization of Structure-Spectra Relationships

The following diagram illustrates the logical connections between the molecular structure of hexafluoro-tert-butanol and its characteristic spectroscopic signals.

Caption: Structure-spectra correlation for hexafluoro-tert-butanol.

The Genesis of a Superacidic Alcohol: A Technical History of Nonafluoro-tert-butyl Alcohol

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of fluorinated organic compounds, few molecules possess the unique combination of properties exhibited by nonafluoro-tert-butyl alcohol. Formally named 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-ol, this perfluorinated tertiary alcohol is often referred to as perfluoro-tert-butyl alcohol. Its discovery and the elucidation of its properties marked a significant advancement in the field of organofluorine chemistry. The strong electron-withdrawing nature of its three trifluoromethyl groups imparts a remarkable acidity, rendering it a "superacidic" alcohol with a pKa comparable to that of carboxylic acids. This technical guide provides an in-depth exploration of the discovery, history, and key synthetic methodologies of nonafluoro-tert-butyl alcohol, tailored for professionals in chemical research and drug development.

Discovery and Historical Context

The exploration of highly fluorinated alcohols gained momentum in the mid-20th century, driven by the unique properties that fluorine substitution imparts to organic molecules. While earlier work had been done on simpler fluoroalcohols, the synthesis of the sterically hindered and highly acidic nonafluoro-tert-butyl alcohol presented a significant challenge.

A pivotal moment in the history of this compound came in 1967, when Robert Filler and Ralph M. Schure of the Illinois Institute of Technology published a paper describing a "new synthesis" of perfluoro-tert-butyl alcohol.[1] This work is widely considered a key milestone in making this compound more accessible for study. Their approach provided a viable pathway to this highly fluorinated tertiary alcohol, opening the door for further investigation into its unique chemical and physical properties. Subsequent research, including a 1970 paper by Frank J. Pavlik and P. E. Toren, further expanded on the chemistry of the alcohol and its esters.

The initial interest in such compounds was driven by the desire to understand the fundamental effects of extensive fluorination on the properties of organic molecules. The exceptionally low pKa of nonafluoro-tert-butyl alcohol, a consequence of the cumulative inductive effect of the nine fluorine atoms stabilizing the corresponding alkoxide, was of particular academic interest. This high acidity, unusual for an alcohol, has since led to its use in a variety of modern applications, from a specialized solvent in catalysis to a building block for advanced materials and pharmaceuticals, including high-performance fluorine-19 magnetic resonance imaging (MRI) agents.

Physicochemical Properties

The unique properties of nonafluoro-tert-butyl alcohol are a direct result of its perfluorinated structure. The high electronegativity of the fluorine atoms creates a highly electron-deficient tertiary carbon, which in turn strongly polarizes the O-H bond. This results in its remarkably high acidity and influences its physical properties. A summary of its key quantitative data is presented below.

| Property | Value |

| IUPAC Name | 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-ol |

| Common Names | Nonafluoro-tert-butyl alcohol, Perfluoro-tert-butyl alcohol |

| CAS Number | 2378-02-1 |

| Molecular Formula | C₄HF₉O |

| Molecular Weight | 236.04 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 45 °C |

| Density | 1.693 g/mL at 25 °C |

| pKa | 5.4 |

| Solubility in Water | Miscible |

Key Synthesis Methodology: The Filler and Schure Approach

The 1967 synthesis by Filler and Schure provided a logical and effective route to nonafluoro-tert-butyl alcohol. The overall workflow involves a two-step process: the formation of a trichloromethyl-substituted intermediate, followed by a halogen exchange reaction to replace the chlorine atoms with fluorine.

References

Methodological & Application

Application Notes and Protocols: Utilizing 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol (HFIP) in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol, also known as hexafluoroisopropanol (HFIP), is a polar, highly hydrogen bond-donating solvent with unique properties that make it a valuable tool in peptide synthesis and handling.[1] Its ability to disrupt secondary structures, particularly β-sheets, and promote α-helical conformations makes it highly effective in preventing peptide aggregation and improving the solubility of difficult sequences.[2][3][4] These characteristics are particularly advantageous in both solid-phase peptide synthesis (SPPS) and solution-phase applications, especially when dealing with aggregation-prone or hydrophobic peptides. This document provides detailed application notes and protocols for the effective use of HFIP in peptide synthesis.

Mechanism of Action

HFIP's effectiveness stems from its strong hydrogen bond donating ability and its fluorinated structure. It can disrupt intramolecular and intermolecular hydrogen bonds that lead to the formation of β-sheet structures, a common cause of peptide aggregation.[5] By forming new hydrogen bonds with the peptide backbone, HFIP stabilizes helical conformations.[2][6] This disruption of aggregates and promotion of a monomeric state is crucial for improving reaction kinetics and purification efficiency.[7]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Effects of Solvent on the Structure of the Alzheimer Amyloid-β(25–35) Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

Application Notes and Protocol for Dissolving Amyloid Peptides with HFIP

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amyloid peptides, such as Amyloid-β (Aβ), are prone to aggregation, forming a range of structures from soluble oligomers to insoluble fibrils.[1][2] The presence of pre-formed aggregates in lyophilized peptide preparations can lead to experimental variability and inaccurate results.[3] A standard method to ensure a homogenous, monomeric starting population of amyloid peptides for biophysical and biological studies is treatment with 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[3][4] HFIP is a potent solvent that disrupts the hydrogen bonds in β-sheet-rich amyloid aggregates, effectively disassembling fibrils and oligomers into monomers.[4] Subsequent removal of the volatile HFIP leaves a peptide film that can be reconstituted in a desired buffer or solvent for various downstream applications, including aggregation kinetics studies, toxicity assays, and structural analyses.[2][4] This document provides a detailed protocol for the effective dissolution and monomerization of amyloid peptides using HFIP.

Materials and Equipment

| Material/Equipment | Specifications |

| Amyloid Peptide | Lyophilized powder (e.g., Aβ1-42) |

| HFIP | 1,1,1,3,3,3-Hexafluoro-2-propanol, ≥99% purity |

| Reconstitution Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) or appropriate buffer (e.g., PBS, Tris) |

| Vials | Low-binding polypropylene or glass vials |

| Pipettes and Tips | Calibrated micropipettes and low-retention tips |

| Vortex Mixer | Standard laboratory vortexer |

| Centrifuge | SpeedVac or similar vacuum concentrator |

| Gas Source | Inert gas (Nitrogen or Argon) with a gentle stream delivery system |

| Fume Hood | Chemical fume hood |

| Personal Protective Equipment | Safety glasses, gloves, lab coat |

Safety Precautions

Warning: HFIP is a corrosive and toxic chemical. Handle HFIP exclusively within a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Dispose of HFIP waste according to institutional guidelines.

Experimental Workflow

Caption: Workflow for dissolving amyloid peptides with HFIP.

Detailed Experimental Protocol

This protocol is a synthesis of commonly used methods for preparing monomeric amyloid-β peptides.[1][5][6]

1. Preparation of the Amyloid Peptide 1.1. Allow the vial containing the lyophilized amyloid peptide to equilibrate to room temperature for at least 10-30 minutes before opening.[5][7] This prevents condensation of atmospheric moisture, which can promote premature aggregation. 1.2. Under a chemical fume hood, carefully open the vial.

2. Dissolution in HFIP 2.1. Add a sufficient volume of 100% HFIP to the lyophilized peptide to achieve a concentration of 1 mg/mL.[1][6] 2.2. Gently vortex the solution for a few seconds to a minute to ensure the peptide is fully dissolved.[1][3] The solution should be clear and colorless.

3. Monomerization and Aliquoting 3.1. Incubate the HFIP/peptide solution at room temperature for 1-2 hours to allow for complete monomerization.[5] 3.2. (Optional but Recommended) Aliquot the solution into smaller, single-use volumes in low-binding polypropylene vials.[1][6] This avoids repeated freeze-thaw cycles of the final reconstituted peptide.

4. HFIP Evaporation 4.1. In the fume hood, evaporate the HFIP from each aliquot using a gentle stream of inert gas (e.g., nitrogen or argon).[1][3] Direct the gas stream onto the surface of the liquid without splashing. Continue until a clear or whitish peptide film is visible at the bottom of the vial. 4.2. For complete removal of residual HFIP, which is crucial as it can be toxic to cells, place the open vials in a vacuum concentrator (SpeedVac) or a desiccator under vacuum for 1-2 hours.[1][8][9]

5. Storage of Peptide Film 5.1. Once the peptide film is completely dry, the vials can be sealed and stored at -80°C for several months.[5]

6. Reconstitution 6.1. To use the peptide, remove a vial of the dried film from the -80°C freezer and allow it to equilibrate to room temperature. 6.2. Reconstitute the peptide film in a suitable solvent to create a stock solution. Anhydrous DMSO is commonly used to create a 5 mM stock solution.[4][5] 6.3. To ensure complete dissolution, vortex the vial and sonicate in a water bath for 5-10 minutes.[1][5] The resulting solution should be clear. This stock solution can then be diluted into the desired experimental buffer.

Quantitative Data Summary

The following table summarizes key quantitative parameters from various published protocols for dissolving Aβ1-42.

| Parameter | Value/Range | Source(s) | Notes |

| Initial Aβ Concentration in HFIP | 1 mg/mL | [1][6] | A common starting concentration for effective dissolution. |

| HFIP Incubation Time | 1 - 2 hours | [5] | Allows for the breakdown of aggregates into monomers. |

| Sonication Time (in HFIP) | 5 minutes | [1][6] | Often performed during repeated HFIP treatments to aid dissolution. |

| Vacuum Drying Time | 1 - 2 hours | [1] | Critical for complete removal of cytotoxic HFIP. |

| Reconstituted Stock Concentration (in DMSO) | 1 - 5 mM | [4][5] | High concentration stock for dilution into aqueous buffers. |

| Final Working Concentration | 1 - 100 µM | [10][11] | Dependent on the specific downstream application (e.g., ThT assays, cell toxicity). |

Downstream Applications and Considerations

The HFIP treatment protocol is designed to produce a seed-free, monomeric peptide solution, which is a critical starting point for reproducible studies of amyloid aggregation and its biological effects.

-

Aggregation Assays: The monomeric peptide solution can be diluted into an appropriate buffer (e.g., PBS) to initiate aggregation, which can be monitored by techniques such as Thioflavin T (ThT) fluorescence.[6][10]

-

Oligomer and Fibril Preparation: By controlling incubation times, temperature, and agitation, the monomeric peptide can be controllably aggregated to form specific oligomeric or fibrillar species for further study.[5][11]

-

Cell Culture Experiments: It is imperative to ensure complete removal of HFIP before applying the peptide to cell cultures, as residual HFIP is highly toxic.[8][9]

-

Alternative Solvents: While HFIP is a standard, other methods using solvents like 10 mM NaOH or 1% NH4OH also exist for dissolving amyloid peptides, though their effectiveness in removing all pre-aggregates may vary.[1][10]

Signaling and Aggregation Pathway

The primary purpose of the HFIP protocol is to erase the conformational and aggregation memory of the peptide, providing a consistent starting point for studying the amyloid cascade.

Caption: Amyloid peptide preparation and aggregation pathway.

References

- 1. abcam.cn [abcam.cn]

- 2. lifetein.com [lifetein.com]

- 3. academic.oup.com [academic.oup.com]

- 4. bachem.com [bachem.com]

- 5. Preparation of Oligomeric β-amyloid1-42 and Induction of Synaptic Plasticity Impairment on Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]

- 7. eaglebio.com [eaglebio.com]

- 8. researchgate.net [researchgate.net]

- 9. echemi.com [echemi.com]

- 10. Simple, Reliable Protocol for High-Yield Solubilization of Seedless Amyloid-β Monomer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biosensis.com [biosensis.com]

Investigational Application of Hexafluoro-tert-butanol in Protein Refolding

For Researchers, Scientists, and Drug Development Professionals

Note: The application of hexafluoro-tert-butanol (HFtBu) in protein refolding is an emerging area of investigation. The following application notes and protocols are based on the physicochemical properties of HFtBu and established methodologies for structurally related fluorinated alcohols, such as trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP). Direct experimental data on the efficacy and optimal conditions for HFtBu in protein refolding are currently limited.

Introduction

Recombinant proteins overexpressed in systems like E. coli frequently form insoluble aggregates known as inclusion bodies. The recovery of functional, correctly folded proteins from these aggregates is a critical step in the production of therapeutic proteins and enzymes for various applications. This process, known as protein refolding, often involves the use of chemical additives to facilitate the transition from a denatured state to the native conformation while preventing aggregation.

Fluorinated alcohols are a class of organic solvents known to influence protein structure. They are thought to promote the formation of secondary structures, particularly α-helices, by providing a hydrophobic environment that encourages the formation of intramolecular hydrogen bonds. Hexafluoro-tert-butanol (HFtBu), also known as perfluoro-tert-butanol, is a highly fluorinated alcohol with a pKa of 5.4, making it a strong hydrogen bond donor. Its bulky structure and low nucleophilicity suggest it may act as a "chemical chaperone," stabilizing folding intermediates and preventing intermolecular aggregation during the refolding process. This document provides a hypothetical framework for the application of HFtBu in protein refolding, drawing parallels from the established use of other fluorinated alcohols.

Principle of Action

Fluorinated alcohols like TFE and HFIP are believed to facilitate protein refolding through several mechanisms:

-

Stabilization of Secondary Structures: They promote the formation of α-helical and β-sheet structures, which can act as folding initiation sites.

-

Disruption of Non-native Aggregates: Their amphipathic nature may help to solubilize hydrophobic patches on the protein surface that would otherwise lead to aggregation.

-

Weakening of Hydrophobic Collapse: By interacting with hydrophobic side chains, they can modulate the hydrophobic collapse, a key step in protein folding, potentially guiding the protein towards its native conformation.

It is hypothesized that HFtBu, with its unique combination of high fluorine content, bulky tert-butyl group, and strong hydrogen-bonding capability, could offer advantages in specific protein refolding scenarios.

Data Presentation: Efficacy of Fluorinated Alcohols in Protein Refolding

The following table summarizes representative quantitative data on the refolding efficiency of proteins using trifluoroethanol (TFE), a related fluorinated alcohol. This data can serve as a benchmark when designing experiments with HFtBu.

| Protein | Refolding Method | Additive(s) | Refolding Efficiency (%) | Reference |

| Human Growth Hormone | Dilution | 30% TFE, 3 M Urea | ~45% recovery of bioactive protein | [1] |

| Bovine α-lactalbumin fragment (53-103) | Oxidative Refolding | 30% (v/v) TFE | Almost quantitative to the native isomer | [2] |

Experimental Protocols

Disclaimer: The following protocols are investigational and should be optimized for each specific protein.

Protocol 1: Screening for Optimal HFtBu Concentration for Protein Refolding

This protocol outlines a method to determine the optimal concentration of HFtBu for refolding a target protein from solubilized inclusion bodies.

Materials:

-

Purified inclusion bodies of the target protein

-

Solubilization Buffer: 8 M Urea or 6 M Guanidine Hydrochloride (GdnHCl) in 50 mM Tris-HCl, pH 8.0, containing 10 mM DTT

-

Refolding Buffer Base: 50 mM Tris-HCl, pH 8.0, 0.4 M L-arginine, 1 mM EDTA

-

Hexafluoro-tert-butanol (HFtBu)

-

Reduced (GSH) and Oxidized (GSSG) Glutathione (for proteins with disulfide bonds)

-

Protein concentration assay kit (e.g., Bradford or BCA)

-

Activity assay specific to the target protein

Procedure:

-

Solubilization of Inclusion Bodies:

-

Resuspend the washed inclusion body pellet in Solubilization Buffer to a final protein concentration of 10-20 mg/mL.

-

Incubate with gentle agitation at room temperature for 1-2 hours until the pellet is completely dissolved.

-

Centrifuge at 15,000 x g for 30 minutes at 4°C to remove any insoluble material.

-

Determine the protein concentration of the supernatant.

-

-

Screening by Rapid Dilution:

-

Prepare a series of Refolding Buffers containing varying concentrations of HFtBu (e.g., 0%, 5%, 10%, 20%, 30%, 40%, 50% v/v).

-

If the protein contains disulfide bonds, supplement the refolding buffers with a redox shuffling system (e.g., 5 mM GSH / 0.5 mM GSSG).

-

Rapidly dilute the solubilized protein into each refolding buffer to a final protein concentration of 0.05-0.1 mg/mL. A 100-fold dilution is common.

-

Incubate the refolding mixtures at 4°C for 12-24 hours with gentle stirring.

-

-

Analysis of Refolding Yield:

-

After incubation, centrifuge the samples at 15,000 x g for 20 minutes at 4°C to pellet any aggregated protein.

-

Measure the protein concentration of the supernatant. The refolding yield can be calculated as the percentage of soluble protein relative to the initial amount of protein added to the refolding buffer.

-

Perform a functional assay on the soluble fraction to determine the specific activity of the refolded protein.

-

Protocol 2: On-Column Refolding with a HFtBu Gradient

This protocol describes a method for refolding proteins bound to a chromatography matrix using a decreasing gradient of denaturant and a constant concentration of HFtBu.

Materials:

-

His-tagged protein solubilized in Solubilization Buffer (as in Protocol 1)

-

IMAC column (e.g., Ni-NTA)

-

Binding Buffer: Solubilization Buffer with 20 mM Imidazole

-

Wash Buffer: 8 M Urea in 50 mM Tris-HCl, pH 8.0, 40 mM Imidazole

-

Refolding Buffer: 50 mM Tris-HCl, pH 8.0, 0.4 M L-arginine, 1 mM EDTA, and the optimal concentration of HFtBu determined from Protocol 1.

-

Elution Buffer: Refolding Buffer with 250 mM Imidazole

-

Chromatography system (e.g., FPLC)

Procedure:

-

Column Preparation and Protein Loading:

-

Equilibrate the IMAC column with Binding Buffer.

-

Load the solubilized protein onto the column.

-

Wash the column with Wash Buffer until the UV absorbance at 280 nm returns to baseline.

-

-

On-Column Refolding:

-